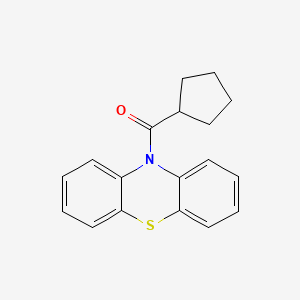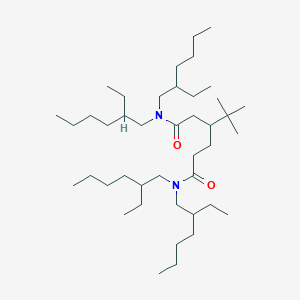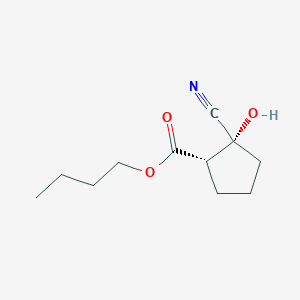
1-Chloro-1,2,2-trimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2-trimethylcyclobutane is an organic compound with the molecular formula C₇H₁₃Cl It is a derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom and three hydrogen atoms are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclobutane can be synthesized through several methods. One common approach involves the chlorination of 1,2,2-trimethylcyclobutane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2,2-trimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,2,2-trimethylcyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: 1-Hydroxy-1,2,2-trimethylcyclobutane.
Elimination: 1,2,2-Trimethylcyclobutene.
Oxidation: 1,2,2-Trimethylcyclobutanone or 1,2,2-trimethylcyclobutanecarboxylic acid.
Scientific Research Applications
1-Chloro-1,2,2-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-1,2,2-trimethylcyclobutane depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Chloro-1,2,2-trimethylcyclobutane can be compared with other chlorinated cyclobutanes and methyl-substituted cyclobutanes:
1-Chloro-1,2-dimethylcyclobutane: Similar in structure but with fewer methyl groups, leading to different reactivity and physical properties.
1-Chloro-1,3,3-trimethylcyclobutane: The position of the chlorine and methyl groups affects the compound’s chemical behavior and applications.
1-Bromo-1,2,2-trimethylcyclobutane: The presence of a bromine atom instead of chlorine can lead to different reactivity due to the larger atomic size and different electronegativity.
Properties
CAS No. |
820222-37-5 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
1-chloro-1,2,2-trimethylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-6(2)4-5-7(6,3)8/h4-5H2,1-3H3 |
InChI Key |
JPIIHQBIXFYORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



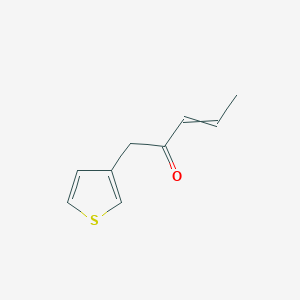
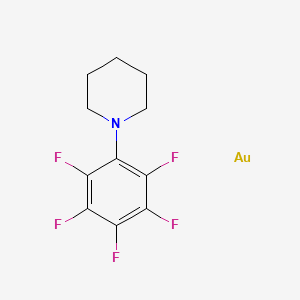
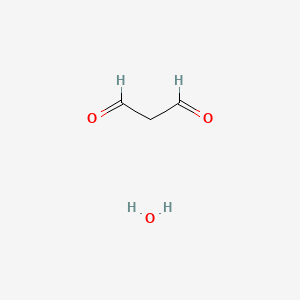

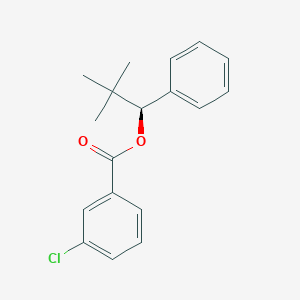
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)


